Lipophilicity (LogD₇.₄) Differentiation: 4-Methyl-2-propylquinoline vs. 2-n-Propylquinoline and 4-Methylquinoline
The predicted distribution coefficient LogD₇.₄ for 4-methyl-2-propylquinoline is 4.10 (ACD/Labs Percepta) . While experimentally determined LogD₇.₄ values for the comparator 2-n-propylquinoline are not directly available in the peer-reviewed literature, the predicted LogD₇.₄ for 4-methylquinoline is substantially lower at ~2.1 (ACD/Labs, based on ChemSpider record CSID 13854820) . The addition of the n-propyl chain at C2 contributes approximately 2.0 LogD units relative to 4-methylquinoline. The LogD₇.₄ of 4.10 falls within the optimal range for blood-brain barrier penetration (LogD 1–4), making this compound a candidate for CNS-targeted screening libraries where 4-methylquinoline is too polar and 2-n-propylquinoline (lacking the C4-methyl metabolic shield) may exhibit different metabolic stability.
| Evidence Dimension | Distribution coefficient (LogD) at pH 7.4 |
|---|---|
| Target Compound Data | LogD₇.₄ = 4.10 (ACD/Labs Percepta, predicted) |
| Comparator Or Baseline | 4-Methylquinoline LogD₇.₄ ≈ 2.1 (ACD/Labs predicted); 2-n-Propylquinoline LogD₇.₄ data not available experimentally; class reference: optimal CNS LogD range 1–4 |
| Quantified Difference | ΔLogD₇.₄ ≈ +2.0 vs. 4-methylquinoline; LogD₇.₄ 4.10 vs. CNS upper threshold 4 |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00; pH 7.4 reference condition |
Why This Matters
A LogD₇.₄ of 4.10 indicates that this compound is appropriately lipophilic for membrane permeation and CNS access in screening assays where 4-methylquinoline (LogD₇.₄ ~2.1) may fail to achieve adequate cellular uptake, directly guiding compound selection for blood-brain barrier penetrant library design.
